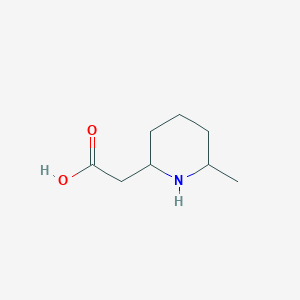

6-Methyl-2-piperidineacetic acid

説明

Significance of Piperidine (B6355638) Derivatives in Chemical Biology and Organic Synthesis

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a fundamental structural motif in a vast array of natural products and synthetic compounds. ijnrd.orgnih.gov Its prevalence in pharmaceuticals and alkaloids underscores its significance in medicinal chemistry and drug development. ijnrd.orgsolubilityofthings.com Piperidine derivatives exhibit a broad spectrum of pharmacological activities, including analgesic, antiviral, anti-diabetic, anti-cancer, and anti-inflammatory properties. ijnrd.org The incorporation of the piperidine skeleton can enhance a molecule's membrane permeability, receptor binding affinity, and metabolic stability, making it a valuable scaffold in drug design. researchgate.net

In organic synthesis, piperidine and its derivatives are versatile reagents and intermediates. solubilityofthings.com They are widely used as bases and solvents in various chemical reactions. wikipedia.org For instance, piperidine is employed in the conversion of ketones to enamines, which are key substrates in the Stork enamine alkylation reaction. wikipedia.org Furthermore, substituted piperidines serve as crucial building blocks for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. ijnrd.orgsolubilityofthings.com The development of new synthetic methodologies for creating diverse piperidine derivatives continues to be an active area of research. nih.gov

Overview of 6-Methyl-2-piperidineacetic Acid: Structural Context and Research Trajectory

This compound is an alpha-amino acid derivative characterized by a piperidine ring substituted with a methyl group at the 6-position and an acetic acid group at the 2-position. nih.govchemicalbook.com Its structure combines the key features of a cyclic amine and a carboxylic acid, bestowing upon it both basic and acidic properties. cymitquimica.com

The research trajectory of this compound and its analogs is closely tied to the broader investigation of piperidine-containing compounds. The synthesis of related structures, such as (6-methyl-pyridin-2-ylamino)-acetic acid, has been explored, often with the goal of creating ligands for coordination chemistry or compounds with potential biological activity. researchgate.net The strategic placement of substituents on the piperidine ring, as seen in this compound, allows for fine-tuning of the molecule's steric and electronic properties, which can influence its reactivity and biological interactions.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₃NO₂ | nih.gov |

| Molecular Weight | 143.18 g/mol | nih.gov |

| IUPAC Name | 6-methylpiperidine-2-carboxylic acid | nih.gov |

| CAS Number | 99571-58-1 | nih.gov |

Note: This data is based on publicly available information and may vary depending on the source.

Scope and Objectives of Research on this compound

The primary objectives of research involving this compound and its derivatives often fall into several key areas:

Synthetic Methodology: Developing efficient and stereoselective methods for the synthesis of this compound and its analogs is a significant focus. This includes the exploration of various starting materials and reaction pathways, such as the hydrogenation of corresponding pyridine (B92270) derivatives. nih.gov

Structural Analysis: Detailed characterization of the three-dimensional structure of this compound and related compounds is crucial for understanding their chemical behavior. ntu.ac.uk Techniques like X-ray crystallography and NMR spectroscopy are employed to determine bond lengths, bond angles, and conformational preferences. ntu.ac.ukresearchgate.net

Chemical Reactivity: Investigating the reactivity of the functional groups present in this compound, namely the secondary amine and the carboxylic acid, is essential for its application as a building block in further chemical synthesis. wikipedia.org

Potential Applications: A major goal is to explore the potential of this compound and its derivatives as intermediates in the synthesis of more complex molecules with valuable properties, particularly in the pharmaceutical and agrochemical industries. ijnrd.orglookchem.com The structural similarities to known bioactive molecules, such as ritalinic acid, the major metabolite of methylphenidate, suggest potential for neuropharmacological research. cymitquimica.comchemicalbook.com

Structure

3D Structure

特性

CAS番号 |

860764-88-1 |

|---|---|

分子式 |

C8H15NO2 |

分子量 |

157.21 g/mol |

IUPAC名 |

2-(6-methylpiperidin-2-yl)acetic acid |

InChI |

InChI=1S/C8H15NO2/c1-6-3-2-4-7(9-6)5-8(10)11/h6-7,9H,2-5H2,1H3,(H,10,11) |

InChIキー |

XKHXDOKDNMAMAP-UHFFFAOYSA-N |

正規SMILES |

CC1CCCC(N1)CC(=O)O |

製品の起源 |

United States |

Synthetic Methodologies for 6 Methyl 2 Piperidineacetic Acid and Its Precursors

Retrosynthetic Analysis of the 6-Methyl-2-piperidineacetic Acid Scaffold

A retrosynthetic analysis of this compound reveals several potential disconnection points, guiding the design of synthetic routes. The primary disconnections involve breaking the bonds of the piperidine (B6355638) ring and the acetic acid side chain. One common strategy involves disconnecting the C2-C3 and N-C6 bonds of the piperidine ring, leading to a linear amino-aldehyde or a related precursor. This precursor can then be cyclized to form the desired piperidine structure. Another approach focuses on disconnecting the acetic acid side chain from the piperidine ring, suggesting a route where the piperidine core is synthesized first, followed by the introduction of the acetic acid moiety at the C2 position. The presence of a methyl group at the C6 position introduces an additional stereocenter, which must be considered in the synthetic design, particularly for asymmetric syntheses.

Classical and Contemporary Approaches to Piperidine Ring Formation

The formation of the piperidine ring is a cornerstone of the synthesis of this compound. A variety of classical and modern synthetic methods have been developed for this purpose.

Cyclization Reactions in Piperidine Synthesis

Intramolecular cyclization is a powerful strategy for constructing the piperidine ring. nih.gov This can be achieved through various reactions, including:

N-Heterocyclization of Amino Alcohols and Diols: Primary amines can react with diols in the presence of catalysts like Cp*Ir complexes to form cyclic amines, including piperidines, in good to excellent yields. organic-chemistry.org A one-pot method using thionyl chloride for the chlorination of amino alcohols also provides an efficient route to cyclic amines. organic-chemistry.org

Intramolecular Michael Addition: An intramolecular aza-Michael reaction, where a nitrogen nucleophile adds to an α,β-unsaturated carbonyl system within the same molecule, is a common method for forming the piperidine ring. nih.gov

Radical Cyclization: Radical-mediated cyclization of amino-aldehydes, catalyzed by cobalt(II) complexes, can produce piperidines. nih.gov Similarly, radical cyclization of 1,6-enynes initiated by borane (B79455) addition or oxidation can also lead to piperidine synthesis. nih.gov

Electroreductive Cyclization: The electroreductive cyclization of imines with terminal dihaloalkanes offers a method for synthesizing piperidine derivatives. nih.govbeilstein-journals.org This can be performed efficiently in a flow microreactor. nih.govbeilstein-journals.org

Reductive Amination Strategies

Reductive amination is a widely used and versatile method for synthesizing amines, including the cyclic structures found in piperidines. researchgate.netyoutube.comorganic-chemistry.orglibretexts.org This reaction typically involves the reaction of an aldehyde or ketone with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. youtube.comlibretexts.org

Key aspects of reductive amination include:

Reaction Conditions: The reaction can be performed as a two-step process or a one-pot procedure. youtube.com One-pot procedures often utilize specific reducing agents like sodium cyanoborohydride that selectively reduce the iminium ion in the presence of the starting carbonyl compound. youtube.com

Catalysts and Reducing Agents: A variety of reducing agents can be employed, including sodium borohydride (B1222165), sodium cyanoborohydride, and catalytic hydrogenation with catalysts like palladium or platinum. youtube.comorganic-chemistry.org Iron-catalyzed reductive aminations without the need for high-pressure hydrogen have also been developed. nih.gov

Biological Relevance: Reductive amination is also a key reaction in biological systems, for example, in the biosynthesis of the amino acid proline. libretexts.org

Mannich-type Reactions for Nitrogen Heterocycle Construction

The Mannich reaction is a three-component condensation reaction involving an aldehyde, a primary or secondary amine, and a compound with an active hydrogen. rsc.orgrsc.orgresearchgate.net This reaction is a powerful tool for constructing carbon-carbon bonds and is particularly useful for synthesizing nitrogen-containing heterocycles like piperidines. rsc.orgrsc.orgresearchgate.net

Key features of Mannich-type reactions in piperidine synthesis include:

Stereoselectivity: Stereoselective Mannich reactions can be employed to create chiral piperidine alkaloids. researchgate.net Asymmetric induction can be achieved using chiral starting materials (chiral pool-based), chiral auxiliaries, or asymmetric catalysis. researchgate.net

Vinylogous Mannich Reaction: A vinylogous Mannich-type reaction using a functionalized dienolate can mimic the biosynthetic pathway of piperidine alkaloids, providing a versatile intermediate for building a variety of chiral piperidine compounds. rsc.orgrsc.org This approach has been used in the synthesis of natural alkaloids like (+)-241D. rsc.orgrsc.org

Ring-Closing Metathesis in Advanced Piperidine Synthesis

Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool in modern organic synthesis for the construction of various ring systems, including piperidines. acs.orgbiu.ac.ilresearchgate.netthieme-connect.denih.gov This reaction involves the intramolecular reaction of a diene, catalyzed by a transition metal complex (typically ruthenium-based), to form a cyclic olefin and a small volatile alkene. thieme-connect.de

Applications of RCM in piperidine synthesis include:

Construction of Substituted Piperidines: RCM can be used to synthesize a wide range of substituted piperidines by starting with appropriately functionalized diene precursors. acs.orgnih.gov

Asymmetric Synthesis: By using chiral starting materials or chiral catalysts, RCM can be employed for the asymmetric synthesis of enantiomerically pure piperidine derivatives. acs.org For instance, D-serine has been used as a chiral starting material to control the absolute stereochemistry in the synthesis of trans-4-substituted 3-amino-piperidines. acs.org

Synthesis of Complex Molecules: RCM is a key step in the total synthesis of numerous natural alkaloids containing piperidine and pyrrolidine (B122466) cores. researchgate.net

Asymmetric Synthesis of Chiral this compound Enantiomers

The presence of two stereocenters in this compound (at C2 and C6) means that it can exist as four possible stereoisomers. The synthesis of specific enantiomers requires asymmetric synthetic strategies.

Several approaches can be employed for the asymmetric synthesis of chiral piperidines, which can be adapted for the synthesis of this compound enantiomers:

Chiral Auxiliary-Controlled Methodologies

Chiral auxiliary-based methods provide a robust strategy for inducing stereoselectivity. In this approach, a chiral molecule is temporarily incorporated into the synthetic precursor to direct the stereochemical outcome of a key bond-forming reaction. Once the desired chirality is established, the auxiliary is cleaved.

One applicable strategy involves the use of chiral formamidines, such as those derived from L-valinol, for the asymmetric alkylation of an appropriate tetrahydropyridine (B1245486) precursor. researchgate.net For the synthesis of this compound, a suitable N-protected tetrahydropyridine could be deprotonated with a strong base to form a chiral lithium aza-enolate, stabilized by the chiral auxiliary. Subsequent alkylation to introduce the methyl or acetic acid ester group would proceed diastereoselectively. The final step would involve reduction of the ring unsaturation and removal of the auxiliary.

Another powerful class of chiral auxiliaries are the enantiopure sulfinamides, such as N-tert-butanesulfinamide. These have been successfully employed in the synthesis of trans-2,6-disubstituted piperidines. researchgate.net A plausible route would involve the condensation of a sulfinamide with a suitable δ-ketoaldehyde to form a chiral N-sulfinyl imine. Diastereoselective addition of a nucleophile to form one stereocenter, followed by cyclization and reduction, would establish the 2,6-disubstituted piperidine ring. The sulfinyl auxiliary can then be removed under mild acidic conditions.

Kinetic resolution using chiral hydroxamic acids has also been explored for resolving racemic disubstituted piperidines, although the commercial availability of the required auxiliary can be a limitation. whiterose.ac.ukacs.org

Table 1: Examples of Chiral Auxiliary-Controlled Piperidine Synthesis

| Auxiliary Type | Key Reaction | Substrate Type | Stereoselectivity | Reference |

|---|---|---|---|---|

| Chiral Formamidine (from L-valinol) | Asymmetric Alkylation | Unsaturated Piperidine (Tetrahydropyridine) | High (95-98% ee) | researchgate.net |

| N-tert-butanesulfinamide | Diastereoselective Addition to Sulfinylimine | ω-halo-substituted β-sulfinamido ketones | High Diastereoselectivity | researchgate.net |

| Chiral Hydroxamic Acid | Kinetic Resolution | trans-2,4-disubstituted piperidine | Good Selectivity | whiterose.ac.ukacs.org |

Catalytic Asymmetric Synthesis (e.g., Transition Metal Catalysis, Organocatalysis)

Catalytic asymmetric methods are highly sought after due to their efficiency, as a small amount of a chiral catalyst can generate large quantities of an enantiomerically enriched product.

Transition Metal Catalysis

The most direct route to the piperidine core is the asymmetric hydrogenation of a corresponding pyridine (B92270) precursor, such as an ester of 6-methylpyridine-2-acetic acid. This transformation is challenging due to the aromaticity of the pyridine ring but has been achieved with high efficiency using various transition metal catalysts. nih.gov

Iridium Catalysts: Chiral iridium complexes, particularly with P,N-ligands, are highly effective for the asymmetric hydrogenation of pyridinium (B92312) salts. nih.gov The use of enantiomeric iridium catalysts can provide selective access to different stereoisomers of 2,6-disubstituted piperidines. nih.gov

Rhodium Catalysts: Rhodium-on-carbon (Rh/C) is a standard catalyst for the hydrogenation of pyridine derivatives, including pyridine-2-acetic esters. thalesnano.com For asymmetric transformations, chiral rhodium complexes are employed. While many applications focus on 3-substituted piperidines via reductive Heck reactions, rhodium-catalyzed transfer hydrogenation also serves as a viable method for pyridine reduction. snnu.edu.cnmdpi.comacs.org

Ruthenium Catalysts: Chiral ruthenium catalysts, such as those employing the PhTRAP ligand, have demonstrated unusual chemoselectivity in the hydrogenation of quinolines, a principle that can be extended to pyridine substrates. rsc.orgrsc.org

Organocatalysis

Organocatalysis employs small, chiral organic molecules to induce stereoselectivity, avoiding the cost and potential toxicity of transition metals.

Proline and Derivatives: A well-established biomimetic approach utilizes (L)-proline to catalyze the Mannich reaction between a cyclic imine (e.g., Δ¹-piperideine, formed in situ) and a ketone or aldehyde. acs.orgnih.gov This strategy could be adapted by reacting Δ¹-piperideine with a pyruvate (B1213749) derivative to install the acetic acid side chain at the C2 position, followed by a separate introduction of the C6-methyl group. The reaction often proceeds with excellent enantioselectivity (up to 97% ee). nih.gov

Thiourea Catalysts: Chiral aminothiourea catalysts are effective in promoting enantioselective Mannich reactions between N-carbamoyl imines and ketoesters. mun.ca The resulting products can be cyclized to form 2,6-disubstituted piperidinones, which are direct precursors to the target amino acid via reduction and hydrolysis.

Enzymatic Approaches for Enantioselective Production

Biocatalysis offers unparalleled selectivity under mild reaction conditions. Enzymes can be used for kinetic resolutions of racemic mixtures or for the direct asymmetric synthesis of chiral molecules.

A prominent strategy is the use of a chemo-enzymatic cascade. nih.gov For instance, a one-pot system combining an amine oxidase with an ene-imine reductase (EneIRED) can convert N-substituted tetrahydropyridines into highly enantioenriched piperidines. nih.gov The amine oxidase generates a cyclic iminium ion intermediate, which is then stereoselectively reduced by the EneIRED. Different EneIRED enzymes can produce opposite enantiomers of the final product. While demonstrated for 3-substituted piperidines, this cascade approach is explicitly noted as being applicable to the synthesis of 2,6-disubstituted piperidines. nih.gov

Transaminases represent another powerful enzymatic tool. In a process developed for the drug Niraparib, a chiral piperidine was produced via a transaminase-catalyzed reaction on a bisulfite adduct precursor, highlighting the industrial potential of this method. nih.gov

Optimization of Reaction Conditions and Process Intensification

Beyond the core synthetic strategy, the optimization of reaction parameters and the implementation of modern process technologies are crucial for developing a scalable, efficient, and safe synthesis.

Solvent Effects and Reaction Kinetics

The choice of solvent can significantly influence reaction rates, yields, and even stereoselectivity. In a one-pot synthesis of substituted piperidines, methanol (B129727) was identified as an optimal solvent, whereas ethanol (B145695) did not offer a kinetic advantage. nih.gov In some organocatalytic reactions, solvents like benzonitrile (B105546) or acetonitrile (B52724) were found to be crucial in preventing product racemization, thereby preserving high enantiomeric excess. nih.gov

Catalyst Development and Efficiency

Catalyst performance is paramount in catalytic syntheses. For pyridine hydrogenations, common heterogeneous catalysts include Palladium (Pd/C), Platinum (Pt/C), and Rhodium (Rh/C). researchgate.net The efficiency of these catalysts can be dramatically different. In the electrocatalytic hydrogenation of pyridine, a Rhodium on Ketjenblack (Rh/KB) catalyst showed exceptionally high activity, achieving quantitative conversion with up to 99% current efficiency. nih.govacs.org This high performance was linked to the in-situ electrochemical reduction of surface rhodium oxides to the active Rh(0) state. nih.govacs.org The development of new chiral ligands, such as P-O or QuinoxP* ligands, continues to push the boundaries of enantioselectivity in metal-catalyzed asymmetric reactions. mdpi.commdpi.com

Continuous Flow Synthesis Techniques

Continuous flow chemistry offers significant advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety when using hazardous reagents like hydrogen gas, and simplified scalability.

The hydrogenation of functionalized pyridines has been successfully implemented in continuous flow reactors. thalesnano.comresearchgate.net These systems can safely operate at high pressures (e.g., 30–80 bar) and temperatures (e.g., 60–80 °C), conditions that are often required for the challenging reduction of the aromatic pyridine ring. thalesnano.com The improved efficiency of flow systems can lead to dramatic reductions in reaction time compared to batch methods. For example, the hydrogenation of pyridine derivatives that takes hours in a batch reactor can achieve full conversion within minutes in a continuous flow setup. thalesnano.com Electrocatalytic hydrogenations have also been adapted to flow cells, enabling preparative-scale synthesis with high energy efficiency under remarkably mild conditions. nih.govacs.org

Table 2: Comparison of Batch vs. Continuous Flow Pyridine Hydrogenation

| Substrate | Method | Pressure | Temperature | Reaction Time | Conversion/Yield | Reference |

|---|---|---|---|---|---|---|

| Pyridine-2-acetic ester | Flow (H-Cube®) | 80-90 bar | 80 °C | Minutes (0.5 mL/min) | Full Conversion | thalesnano.com |

| Pyridine | Batch (Microwave) | 4 bar | - | - | Mixture of isomers | thalesnano.com |

| Pyridine | Flow (Electrocatalytic) | Atmospheric | Ambient | Minutes (flow cell) | 98% Yield | nih.govacs.org |

Scale-Up Considerations for Laboratory to Industrial Production

The transition from a laboratory-scale synthesis of this compound to industrial production involves navigating a series of complex challenges. The commercial viability of the process hinges on factors such as cost-effectiveness, safety, environmental impact, and the ability to consistently produce the final compound to a high degree of purity. A typical synthetic route involves the creation of a substituted pyridine precursor, followed by the reduction of the aromatic ring to the target piperidine. Each of these stages presents unique scale-up hurdles.

A plausible and common synthetic pathway begins with a suitable pyridine precursor, such as 6-methyl-2-pyridineacetic acid or its ester, which is then hydrogenated to form the piperidine ring. The precursor itself, 6-methyl-2-pyridineacetic acid (also known as 6-methylpicolinic acid), can be synthesized from 2,6-lutidine (2,6-dimethylpyridine). Therefore, scale-up considerations must address both the initial formation of the pyridine core and its subsequent saturation.

Synthesis of the Pyridine Precursor: 6-Methylpicolinic Acid

The laboratory synthesis of 6-methylpicolinic acid often involves the selective oxidation of one methyl group of 2,6-lutidine. A common lab-scale oxidizing agent for this transformation is potassium permanganate (B83412) (KMnO₄) in an aqueous solution. chemicalbook.com While effective for small quantities, scaling up this process presents significant issues.

Reagent Stoichiometry and Cost: The reaction requires at least a 1.5 molar equivalent of KMnO₄ to achieve good yields. chemicalbook.com On an industrial scale, the cost and logistics of handling massive quantities of potassium permanganate can be prohibitive.

Exothermicity and Safety: The oxidation is highly exothermic. Managing the reaction temperature to prevent runaways is critical and requires sophisticated cooling systems and controlled addition protocols in large reactors. chemicalbook.com

Waste Management: The reaction generates a large volume of manganese dioxide (MnO₂) as a solid byproduct. The separation, filtration, and disposal of this hazardous waste on an industrial scale are costly and environmentally challenging.

Work-up and Isolation: The isolation of the product involves pH adjustment and extraction with organic solvents. chemicalbook.com Handling large volumes of solvents increases operational costs and environmental, health, and safety (EHS) risks.

Alternative industrial oxidation methods for similar pyridine derivatives often employ different reagents and conditions. For instance, processes for producing related nicotinic acids have been developed using nitric acid at elevated temperatures (140°C to 325°F) and pressures (up to 650 psig). environmentclearance.nic.inclockss.org While this avoids the manganese waste stream, it introduces challenges of handling highly corrosive acids at high temperatures and pressures, requiring specialized corrosion-resistant reactors and stringent safety protocols.

Hydrogenation of the Pyridine Ring

The core of the synthesis is the reduction of the substituted pyridine ring to a piperidine. This hydrogenation is notoriously difficult due to the aromatic stability of the pyridine ring and often requires harsh conditions. nih.govthalesnano.com The choice of catalyst, reaction conditions, and process technology are paramount for a successful scale-up.

Catalyst Selection and Loading: Heterogeneous catalysts are strongly preferred for industrial processes due to their ease of separation from the reaction mixture and potential for recycling. Common choices include noble metals supported on carbon.

Platinum (Pt): Platinum oxide (PtO₂) and platinum on carbon (Pt/C) are effective catalysts. thalesnano.comasianpubs.orgresearchgate.net PtO₂ is often used in acidic solvents like glacial acetic acid. asianpubs.orgresearchgate.net A key challenge is catalyst poisoning, which can occur from various species in the reaction mixture. In some cases, additives are needed to maintain catalyst activity. google.com

Palladium (Pd): Palladium on carbon (Pd/C) is another widely used catalyst, sometimes favored for its chemoselectivity. nih.gov

Rhodium (Rh): Rhodium on carbon (Rh/C) has shown high efficacy. nih.gov Recent developments in electrocatalytic hydrogenation have successfully used carbon-supported rhodium for converting pyridine to piperidine with high efficiency. nih.govacs.org

Ruthenium (Ru): Ruthenium on carbon (Ru/C) has also been reported as a highly active catalyst for pyridine hydrogenation. organic-chemistry.org

Catalyst loading is a critical cost driver. High catalyst loadings, while effective in the lab, are often economically unfeasible on an industrial scale. Process optimization aims to minimize the catalyst amount while maintaining high conversion and selectivity.

Reaction Conditions: The hydrogenation of pyridines typically demands high pressure and temperature, which are major engineering and safety considerations for scale-up.

Pressure: Hydrogen pressures ranging from 30 to 80 bar (approx. 435 to 1160 psi) or even higher are common. thalesnano.comasianpubs.org Industrial reactors must be designed to safely handle these high pressures.

Temperature: Temperatures often range from 60°C to 100°C or more. thalesnano.com Precise temperature control is necessary to ensure reaction efficiency and prevent side reactions.

Solvents and Additives: Acidic conditions, typically using glacial acetic acid as a solvent or co-solvent, are often required to activate the pyridine ring towards reduction by protonating the ring nitrogen. thalesnano.comasianpubs.orgresearchgate.net However, the use of strong acids on a large scale creates significant issues with reactor corrosion, requiring specialized and expensive materials of construction. nih.gov It also complicates the work-up procedure, necessitating neutralization steps that generate large amounts of salt waste.

| Catalyst System | Substrate Example | Pressure (bar) | Temperature (°C) | Solvent | Key Scale-Up Considerations | References |

| PtO₂ | Substituted Pyridines | 50 - 70 | Ambient | Glacial Acetic Acid | High pressure; corrosive solvent requiring specialized reactors; catalyst cost. | asianpubs.orgresearchgate.net |

| 10% Pt/C | Pyridine-2-acetic ester | 80 - 90 | 80 | Not specified | High pressure and temperature; potential for catalyst deactivation. | thalesnano.com |

| Rh/C | Pyridine | Ambient | Ambient | Water (Aqueous Solution) | Electrocatalytic method; avoids high H₂ pressure and temperature; scalability demonstrated at gram-scale. | nih.govacs.org |

| Pd/C | Pyridine N-oxides | Ambient | Ambient | Not specified (Ammonium Formate) | Milder conditions, avoids strong acid and high pressure H₂. | organic-chemistry.org |

Process Technology and Innovation:

Batch vs. Continuous Flow: While traditional chemical production relies on large batch reactors, continuous flow chemistry is emerging as a superior technology for scaling up hazardous reactions like high-pressure hydrogenation.

Flow Reactors (e.g., H-Cube®): These systems allow for reactions to be performed at very high pressures (e.g., 100 bar) and temperatures (e.g., 100°C) on a continuous basis but with only a small amount of material in the reaction zone at any given time. thalesnano.com This dramatically improves safety by minimizing the potential impact of a thermal runaway. It also allows for rapid process optimization and easier scale-up by simply running the reactor for a longer duration or by "numbering-up" (using multiple reactors in parallel). thalesnano.com

Electrocatalytic Hydrogenation: A promising alternative that circumvents the need for high-pressure hydrogen gas and high temperatures is electrocatalytic hydrogenation. nih.gov In this method, water can be used as the hydrogen source. Recent studies have demonstrated the quantitative conversion of pyridine to piperidine using a carbon-supported rhodium catalyst in a membrane electrode assembly. nih.govacs.org This technology was successfully applied on a preparative scale (5.3 g product), indicating its potential for industrial application, which could lead to safer, more sustainable, and less energy-intensive processes. acs.org

Downstream Processing: After the reaction is complete, the isolation and purification of this compound become the final challenge.

Catalyst Removal: The heterogeneous catalyst must be efficiently filtered from the reaction mixture.

Solvent Removal: Large volumes of solvent must be removed, typically through distillation, which is an energy-intensive step.

Purification: The final product may require purification by crystallization or chromatography. Developing a robust, scalable crystallization process that consistently yields the desired polymorph and purity is a significant undertaking. Chromatography is generally avoided for large-scale production of commodity chemicals due to high cost.

Chemical Reactivity and Derivatization Strategies

Functional Group Transformations of the Acetic Acid Moiety

The carboxylic acid group is a versatile handle for a variety of chemical modifications, including esterification, amidation, and reduction.

Esterification: The carboxylic acid of 6-methyl-2-piperidineacetic acid can be readily converted to its corresponding esters through several established methods. Standard Fischer esterification, employing an alcohol in the presence of an acid catalyst, is a common approach. For more sensitive substrates, or when milder conditions are required, other techniques can be utilized. For instance, alkylation of the carboxylate salt with an alkyl halide (e.g., methyl iodide) can yield the methyl ester. commonorganicchemistry.com Another effective method is the Steglich esterification, which uses a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) along with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). commonorganicchemistry.com The use of thionyl chloride (SOCl₂) in an alcohol like methanol (B129727) can also produce the corresponding ester by first forming the acyl chloride intermediate. commonorganicchemistry.com

The synthesis of various esters of related piperidine (B6355638) acetic acids has been widely reported. For example, 2-piperidineacetic acid, alpha-phenyl-, methyl ester stereoisomers are key intermediates in the synthesis of pharmaceuticals. lookchem.com Processes for producing 6-methylnicotinic acid esters involve the oxidation of 2-methyl-5-ethylpyridine followed by esterification in an alcohol like methanol or butanol. google.com

Amidation: The formation of amides from this compound can be achieved by reacting the carboxylic acid with an amine. This transformation typically requires the activation of the carboxylic acid, as described in section 3.1.3. Alternatively, direct amidation of esters, such as methyl benzoate, with various amines can be catalyzed by systems like niobium(V) oxide (Nb₂O₅) under solvent-free conditions. researchgate.net Catalytic methods for N-methyl amidation of carboxylic acids have also been developed using cooperative catalysis, which is relevant for producing specific amide derivatives. nih.gov

Table 1: General Conditions for Esterification and Amidation

| Transformation | Reagents/Catalysts | Conditions | Product Type |

| Fischer Esterification | Alcohol (e.g., MeOH, EtOH), Acid Catalyst (e.g., H₂SO₄) | Heat | Alkyl Ester |

| Steglich Esterification | Alcohol, DCC, DMAP | Room Temperature | Alkyl Ester |

| Alkylation | Alkyl Halide (e.g., MeI), Base | Varies | Alkyl Ester |

| Amidation (via acid activation) | Amine, Coupling Agent (e.g., HATU, HOBt) | Room Temperature | Amide |

| Amidation (from ester) | Amine, Catalyst (e.g., Nb₂O₅) | Heat, Solvent-free | Amide |

The carboxylic acid group of this compound can be reduced to a primary alcohol, yielding (2-(6-methylpiperidin-2-yl)ethanol). This transformation is typically accomplished using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a common reagent for this purpose, capable of reducing carboxylic acids to alcohols under mild conditions, usually in a dry ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). chemguide.co.ukyoutube.com The reaction proceeds via an aluminum salt intermediate which is then hydrolyzed with dilute acid to liberate the alcohol. chemguide.co.uk

Borane (B79455) complexes, such as borane-tetrahydrofuran (B86392) (BH₃-THF) or borane-dimethyl sulfide (B99878) (BH₃-SMe₂), are also effective and can offer greater selectivity in the presence of other reducible functional groups like esters. commonorganicchemistry.com Another approach involves a two-step process where the carboxylic acid is first activated and then reduced with a milder reducing agent like sodium borohydride (B1222165) (NaBH₄). commonorganicchemistry.com The synthesis of the direct reduction product, 2-(6-methylpiperidin-2-yl)ethanol, has been documented, indicating the feasibility of this reaction. evitachem.com Furthermore, the catalytic hydrogenation of related pyridine-based compounds, such as 2-pyridineethanol, to yield piperidine ethanols using catalysts like platinum oxide is a well-established route. google.com

Table 2: Common Reagents for Carboxylic Acid Reduction

| Reagent | Solvent | Key Features |

| Lithium Aluminum Hydride (LiAlH₄) | Dry Ether (e.g., THF, Et₂O) | Powerful, non-selective, requires acidic workup. chemguide.co.uk |

| Borane-THF (BH₃-THF) | THF | Can be more selective than LiAlH₄. commonorganicchemistry.com |

| Borane-Dimethyl Sulfide (BH₃-SMe₂) | THF | More stable and concentrated than BH₃-THF. commonorganicchemistry.com |

| Sodium Borohydride (NaBH₄) | Varies | Requires prior activation of the carboxylic acid. commonorganicchemistry.com |

| Catalytic Hydrogenation (of precursor) | Ethanol (B145695), Water | Used for reducing pyridine (B92270) precursors to piperidines. google.com |

To facilitate reactions such as amidation or esterification under mild conditions, the carboxylic acid moiety of this compound often requires activation. This process converts the hydroxyl group of the carboxylic acid into a better leaving group, enhancing its electrophilicity.

Common strategies for carboxylic acid activation include the use of carbodiimides like DCC or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt). These additives form activated esters that are more stable and less prone to side reactions than the initial O-acylisourea intermediate. Peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are also highly effective for promoting amide bond formation.

Another method involves converting the carboxylic acid to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is highly reactive and readily couples with a wide range of nucleophiles, including alcohols and amines. google.com

Modifications of the Piperidine Nitrogen Atom

The secondary nitrogen atom in the piperidine ring is a nucleophilic center that can undergo various transformations, including alkylation, acylation, and oxidation.

N-Alkylation: The piperidine nitrogen can be alkylated to form tertiary amines. This is commonly achieved by reacting the parent amine with an alkyl halide. researchgate.net The reaction can be performed in the presence of a base, such as potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (Hünig's base), to neutralize the hydrogen halide formed during the reaction. researchgate.net Solvents like acetonitrile (B52724) or dimethylformamide (DMF) are typically used. researchgate.net Reductive amination, which involves reacting the amine with an aldehyde or ketone in the presence of a reducing agent, is another powerful method for N-alkylation. google.com Ruthenium-catalyzed N-alkylation of α-amino acid esters and amides with alcohols has also been reported as an atom-economical method. researchgate.net

N-Acylation: Acylation of the piperidine nitrogen leads to the formation of amides. This is typically accomplished by reacting the amine with an acylating agent such as an acid chloride or an acid anhydride (B1165640) in the presence of a base. This reaction is fundamental in the synthesis of many biologically active molecules. For instance, the N-acylation of a piperidine derivative with 2,4,6-trifluorobenzoylchloride is a key step in the synthesis of certain 5-HT1F agonists. google.com

Table 3: General Methods for N-Alkylation and N-Acylation

| Reaction | Reagent Type | Example Reagents | Base (if needed) |

| N-Alkylation | Alkyl Halide | Methyl iodide, Ethyl bromide | K₂CO₃, Et₃N researchgate.net |

| N-Alkylation | Carbonyl Compound | Formaldehyde, Acetone | Reducing Agent (e.g., NaBH₃CN) |

| N-Acylation | Acid Chloride | Acetyl chloride, Benzoyl chloride | Pyridine, Et₃N |

| N-Acylation | Acid Anhydride | Acetic anhydride, Boc anhydride | Pyridine, DMAP |

N-Oxides: The tertiary amine resulting from the N-alkylation of this compound can be oxidized to its corresponding N-oxide. This transformation is typically carried out using oxidizing agents such as hydrogen peroxide (H₂O₂) in a solvent like acetic acid, or meta-chloroperoxybenzoic acid (mCPBA) in a chlorinated solvent like dichloromethane (B109758) (DCM). google.comgoogle.com The formation of N-oxides is a known metabolic pathway for many tertiary amine drugs and can be used to create prodrugs with altered pharmacokinetic profiles. google.comnih.gov

Quaternary Ammonium (B1175870) Salts: Further alkylation of the N-alkylated piperidine derivative with an excess of an alkylating agent can lead to the formation of a quaternary ammonium salt. researchgate.net This reaction, known as the Menshutkin reaction, involves the treatment of a tertiary amine with an alkyl halide, typically in a polar aprotic solvent. mdpi.comscienceinfo.com The resulting quaternary ammonium salts are permanently charged ionic compounds. scienceinfo.comwikipedia.org These salts have applications as phase-transfer catalysts and have been investigated for their antimicrobial properties. scienceinfo.com

Regioselective Functionalization of the Piperidine Ring

The piperidine ring of this compound offers several sites for functionalization. The nitrogen atom and the carbon atoms of the ring can all be targets for chemical modification, with the existing substituents dictating the regioselectivity of these reactions.

Electrophilic and Nucleophilic Substitution Reactions

The nucleophilic nitrogen atom of the piperidine ring is the most probable site for electrophilic attack. Reactions such as N-alkylation, N-acylation, and N-arylation are expected to proceed readily. The steric hindrance imposed by the adjacent methyl and acetic acid groups will influence the feasibility of these reactions, favoring smaller electrophiles.

Conversely, direct nucleophilic substitution on the carbon atoms of the saturated piperidine ring is challenging due to the lack of an inherent leaving group. However, functionalization can be achieved indirectly. For instance, activation of the ring, perhaps through the formation of an N-oxide or an enamine equivalent, could facilitate subsequent reactions.

| Reaction Type | Reagent Class | Expected Product | Key Considerations |

| N-Alkylation | Alkyl halides, Tosylates | N-Alkyl-6-methyl-2-piperidineacetic acid | Steric hindrance from C2 and C6 substituents |

| N-Acylation | Acyl chlorides, Anhydrides | N-Acyl-6-methyl-2-piperidineacetic acid | Can form amides; may compete with esterification |

| N-Arylation | Aryl halides (with catalyst) | N-Aryl-6-methyl-2-piperidineacetic acid | Requires specific catalytic systems (e.g., Buchwald-Hartwig) |

Oxidation and Reduction Chemistry of the Ring System

The piperidine ring can undergo a variety of oxidation and reduction reactions. Oxidation can lead to the formation of N-oxides, imines, or enamines, which are valuable intermediates for further functionalization. For instance, oxidation to an N-acyliminium ion can enable the introduction of nucleophiles at the C2 or C6 position. nih.gov

Reduction of the piperidine ring itself is not possible as it is already a saturated heterocycle. However, if the ring were to be first oxidized to a tetrahydropyridine (B1245486) or a pyridine derivative, subsequent reduction could be employed to re-form the piperidine ring, potentially with altered stereochemistry. The use of different reducing agents can offer control over the stereochemical outcome of such a reduction.

| Reaction | Reagent/Condition | Potential Product | Synthetic Utility |

| N-Oxidation | m-CPBA, H₂O₂ | This compound N-oxide | Intermediate for further functionalization |

| Dehydrogenation | Catalytic (e.g., Pd/C) | 6-Methyl-2-pyridineacetic acid | Aromatization to a pyridine ring |

| Ring Opening | Strong reducing agents | Amino-acid derivatives | Cleavage of the heterocyclic ring |

Synthesis of Conjugates and Prodrugs for Biological Investigation

The presence of a carboxylic acid and a secondary amine makes this compound an ideal candidate for the synthesis of conjugates and prodrugs. The carboxylic acid can be converted to an ester or an amide, while the amine can be derivatized to form amides, carbamates, or sulfonamides.

Esterification of the carboxylic acid to form a prodrug can enhance the lipophilicity of the molecule, potentially improving its absorption and distribution in biological systems. Amide bond formation with amino acids or peptides can lead to conjugates with altered biological activity or targeting capabilities. Similarly, the secondary amine can be acylated to create amide prodrugs.

Chemo- and Stereoselective Reaction Pathways

The synthesis and derivatization of this compound are governed by the principles of chemo- and stereoselectivity. Chemoselectivity is crucial when both the amine and the carboxylic acid are present and unprotected. For example, in a reaction with an acyl chloride, N-acylation is generally favored over O-acylation of the carboxylate.

Stereoselectivity is a key consideration due to the presence of two stereocenters at C2 and C6. rsc.org The relative stereochemistry (cis or trans) of the methyl and acetic acid groups will profoundly influence the three-dimensional shape of the molecule and its biological activity. Synthetic strategies often aim to control this stereochemistry. rsc.orgdntb.gov.ua For instance, the reduction of a corresponding pyridine derivative can be performed with stereocontrolling elements to favor the formation of either the cis or trans isomer. organic-chemistry.org The diastereoselective functionalization of the piperidine ring is also an active area of research, with methods being developed to introduce new substituents with a high degree of stereocontrol. researchgate.net

| Selectivity | Transformation | Controlling Factors | Potential Outcome |

| Chemoselectivity | Acylation | pH, Reagent | N-acylation vs. O-acylation |

| Stereoselectivity | Ring Reduction | Catalyst, Substrate | cis- or trans-2,6-disubstituted piperidine |

| Diastereoselectivity | C-H Functionalization | Chiral catalyst, Directing group | Introduction of a new stereocenter with defined stereochemistry |

Structural Elucidation and Advanced Spectroscopic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of 6-Methyl-2-piperidineacetic acid in solution. By analyzing various NMR experiments, one can map out the complete proton and carbon framework and deduce the compound's three-dimensional arrangement.

One-dimensional ¹H and ¹³C NMR spectra provide the fundamental information for structural assignment by identifying the different chemical environments of the hydrogen and carbon atoms in the molecule.

The ¹³C NMR spectrum reveals the number of unique carbon atoms. The carbonyl carbon of the acetic acid group would be the most downfield signal. The carbons adjacent to the nitrogen (C2 and C6) would also be shifted downfield relative to the other aliphatic carbons in the ring.

Predicted NMR Data for this compound (Note: The following data is predictive, based on known chemical shift ranges for similar structural motifs.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxyl (C=O) | - | ~175-180 |

| Acetic Acid (CH₂) | ~2.3-2.6 (m) | ~40-45 |

| Piperidine (B6355638) H2 | ~3.0-3.3 (m) | ~58-62 |

| Piperidine H3, H4, H5 | ~1.4-1.9 (m) | ~24-35 |

| Piperidine H6 | ~2.8-3.1 (m) | ~53-57 |

| Methyl (CH₃) | ~1.1-1.3 (d) | ~18-22 |

| NH | Broad, variable | - |

d = doublet, m = multiplet

Two-dimensional NMR experiments are essential for unambiguously assigning the signals from the 1D spectra and determining the compound's connectivity and stereochemistry.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. It would show correlations between adjacent protons on the piperidine ring (e.g., H2 with H3, H3 with H4, etc.) and crucially, between the C6 proton and the methyl group protons, confirming their connectivity.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. Each ¹H signal would be correlated to its corresponding ¹³C signal, allowing for the definitive assignment of the carbon skeleton based on the already assigned proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, which is critical for determining stereochemistry. For this compound, which can exist as cis and trans isomers, NOESY can distinguish between them. A spatial correlation (NOE) between the proton at C2 and the proton at C6 would strongly indicate a cis relationship, where both substituents are on the same face of the piperidine ring.

The piperidine ring typically adopts a stable chair conformation to minimize steric strain. The substituents (methyl and acetic acid groups) can be in either axial or equatorial positions. The preferred conformation is determined by analyzing proton-proton coupling constants (³J values) and NOE data.

Studies on related piperidine systems show that the conformational equilibrium is a key determinant of a molecule's properties. rsc.org For this compound, the trans isomer would likely exist in a chair conformation with both large substituents in equatorial positions to minimize steric hindrance. The cis isomer would be forced to have one substituent in an axial position, leading to a different set of coupling constants and NOE interactions. For example, a large ³J value (typically 8-13 Hz) between two vicinal protons on the ring indicates a diaxial relationship, while smaller coupling constants are observed for axial-equatorial or diequatorial relationships.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of the compound. For this compound, the molecular formula is C₇H₁₃NO₂. nih.gov The calculated monoisotopic mass is 143.09463 Da. nih.gov An HRMS experiment would confirm this exact mass, distinguishing it from other compounds with the same nominal mass but different elemental compositions.

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion (m/z 143) and subjecting it to fragmentation to produce a characteristic pattern of daughter ions. This fragmentation pattern serves as a fingerprint for the molecule's structure. While a published spectrum for this specific compound is not available, the fragmentation can be predicted based on the known behavior of carboxylic acids and amines. libretexts.orgchemguide.co.uk

Common fragmentation pathways for piperidine alkaloids include the loss of substituents and ring cleavage. scielo.br For this compound, key expected fragmentation events would include:

Loss of the carboxylic acid group: A prominent fragmentation would be the cleavage of the bond between the piperidine ring and the acetic acid side chain, or more commonly, the loss of the entire COOH group as a radical, leading to a fragment ion at m/z 98 ([M-COOH]⁺).

Decarboxylation: Loss of CO₂ (44 Da) from the molecular ion could also occur, yielding an ion at m/z 99.

Alpha-Cleavage: Cleavage of the C-C bonds adjacent to the nitrogen is a characteristic fragmentation for amines. This could lead to the loss of the methyl group or cleavage within the ring structure.

Predicted Key MS/MS Fragments for this compound

| m/z (Mass/Charge) | Predicted Identity | Fragmentation Pathway |

| 143 | [M+H]⁺ | Protonated Molecular Ion |

| 125 | [M+H - H₂O]⁺ | Loss of water |

| 98 | [M - COOH]⁺ | Loss of carboxylic acid radical |

| 82 | [C₅H₈N]⁺ | Ring cleavage product |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

In its zwitterionic form, which is common for amino acids, the compound features a carboxylate group (COO⁻) and a protonated secondary amine (NH₂⁺). The IR and Raman spectra would be characterized by distinct bands corresponding to the vibrations of these groups, as well as the piperidine ring and the methyl group.

Key expected vibrational modes include:

N-H Stretching: The stretching vibrations of the secondary amine (N-H) within the piperidine ring typically appear in the region of 3300-3500 cm⁻¹. In a protonated state (NH₂⁺), these bands would broaden and shift. nih.gov

C-H Stretching: Aliphatic C-H stretching vibrations from the piperidine ring, methyl group, and the acetic acid moiety are expected in the 2850-3000 cm⁻¹ range. nih.gov

C=O Stretching: For the carboxylic acid group, the carbonyl (C=O) stretch is a very strong and characteristic band in the IR spectrum, typically found between 1700-1760 cm⁻¹. In the zwitterionic carboxylate (COO⁻) form, this is replaced by asymmetric and symmetric stretching modes near 1550-1610 cm⁻¹ and ~1400 cm⁻¹, respectively.

N-H Bending: The bending vibration for the secondary amine is typically observed around 1500-1650 cm⁻¹.

C-N Stretching: The stretching vibrations of the C-N bond in the piperidine ring usually occur in the 1020-1250 cm⁻¹ region.

O-H Bending and C-O Stretching: In the carboxylic acid form, the O-H in-plane bend and C-O stretch are coupled and appear as two bands in the 1440-1395 cm⁻¹ and 1300-1200 cm⁻¹ regions.

While a complete experimental spectrum for this compound is not widely published, theoretical calculations and comparisons with similar molecules like 2-methyl piperazine (B1678402) provide a reliable basis for spectral assignment. nih.gov Low-frequency modes, often studied via Raman and Terahertz spectroscopy, would reveal information about the collective lattice vibrations and intermolecular interactions in the solid state. mdpi.commdpi.com

Table 1: Expected Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|---|

| N-H Stretch | Secondary Amine | 3300 - 3500 | Medium |

| O-H Stretch | Carboxylic Acid | 2500 - 3300 (broad) | Broad, Medium |

| C-H Stretch | Alkane (ring, methyl) | 2850 - 3000 | Strong |

| C=O Stretch | Carboxylic Acid | 1700 - 1760 | Strong |

| COO⁻ Asymmetric Stretch | Carboxylate (Zwitterion) | 1550 - 1610 | Strong |

| N-H Bend | Secondary Amine | 1500 - 1650 | Variable |

| COO⁻ Symmetric Stretch | Carboxylate (Zwitterion) | ~1400 | Variable |

Chiroptical Methods: Optical Rotation and Circular Dichroism (CD) Spectroscopy

This compound possesses two chiral centers at the C2 and C6 positions of the piperidine ring. This stereochemistry makes chiroptical methods indispensable for distinguishing between its different stereoisomers.

Optical rotation measures the ability of a chiral molecule to rotate the plane of plane-polarized light. masterorganicchemistry.com Enantiomers, which are non-superimposable mirror images, will rotate light by equal amounts but in opposite directions. libretexts.org For example, the (2R, 6R) enantiomer would have a specific rotation ([α]) that is equal in magnitude but opposite in sign to the (2S, 6S) enantiomer. A racemic mixture, containing equal amounts of two enantiomers, is optically inactive. The specific rotation is a characteristic physical constant for a chiral compound under defined conditions (e.g., temperature, solvent, and wavelength of light). masterorganicchemistry.comyoutube.com

Circular Dichroism (CD) spectroscopy is another powerful technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum provides more detailed structural information than optical rotation alone. nih.gov The electronic transitions within the chiral environment give rise to positive or negative CD bands (Cotton effects). For this compound, the n → π* transition of the carbonyl group in the acetic acid moiety is a key chromophore that would likely produce a distinct signal in the CD spectrum. The sign and magnitude of this Cotton effect would be highly sensitive to the absolute configuration at the C2 and C6 centers and the conformation of the piperidine ring. Comparing the experimental CD spectrum to theoretical spectra calculated for different stereoisomers can be a reliable method for assigning the absolute configuration. scilit.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique would provide unambiguous information on the bond lengths, bond angles, and torsional angles of this compound, confirming the conformation of the piperidine ring (e.g., chair or boat) and the relative orientation of the methyl and acetic acid substituents.

While a specific crystal structure for this compound is not publicly available, analysis of related piperidine nih.gov and heterocyclic researchgate.net structures illustrates the power of this technique. The data obtained from such an analysis are comprehensive.

Table 2: Representative Crystal Data Obtainable from X-ray Diffraction

| Parameter | Description | Example Information |

|---|---|---|

| Chemical Formula | C₈H₁₅NO₂ | Confirms molecular composition |

| Crystal System | Monoclinic, Orthorhombic, etc. | Describes the basic crystal symmetry |

| Space Group | P2₁/c, Pna2₁, etc. | Defines the symmetry elements within the unit cell nih.govresearchgate.net |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Defines the size and shape of the repeating unit |

| Z | Molecules per unit cell | Indicates the number of molecules in the unit cell researchgate.net |

| Bond Lengths/Angles | C-C, C-N, C=O distances/angles | Provides precise geometric parameters |

Absolute Configuration Determination of Chiral Enantiomers

For a chiral molecule like this compound, X-ray crystallography on a single crystal of one pure enantiomer can determine its absolute configuration. By using anomalous dispersion effects, typically with copper radiation, it is possible to distinguish between the real structure and its mirror image, allowing for the unambiguous assignment of R or S configurations at both the C2 and C6 chiral centers. nih.gov This method provides the most reliable assignment of absolute stereochemistry, surpassing what can often be inferred from spectroscopic methods alone.

Analysis of Hydrogen Bonding and Crystal Packing

The structure of this compound contains both hydrogen bond donors (the amine N-H and the carboxylic acid O-H) and acceptors (the amine nitrogen and the carbonyl and hydroxyl oxygens). X-ray crystallography reveals the intricate network of intermolecular interactions that dictate how the molecules pack together in the crystal lattice. nih.gov It is highly probable that strong hydrogen bonds would form between the carboxylic acid of one molecule and the piperidine nitrogen of another, leading to the formation of chains, dimers, or more complex three-dimensional networks. nih.gov These hydrogen bonding patterns are critical for understanding the physical properties of the solid material, such as its melting point and solubility.

Conformational Analysis and Stereochemical Considerations

Chair Conformations of the Piperidine (B6355638) Ring and Substituent Preferences

The piperidine ring, a six-membered saturated heterocycle, predominantly adopts a chair conformation to minimize angular and torsional strain. In this conformation, the substituents at each carbon atom can occupy one of two positions: axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring). For 6-methyl-2-piperidineacetic acid, two primary chair conformations are possible, related by a process known as a ring flip.

Generally, substituents prefer the equatorial position to avoid steric hindrance with other atoms on the ring. youtube.comchemistrysteps.com This preference is particularly pronounced for larger groups. In the case of this compound, both the methyl group at the 6-position and the acetic acid group at the 2-position will have a propensity for the equatorial orientation to achieve greater stability. The cis isomer, with both substituents on the same side of the ring, can exist in two chair conformations where one substituent is axial and the other is equatorial, or a less stable conformation where both are axial. The trans isomer, with substituents on opposite sides, can exist in a diequatorial or a diaxial conformation. The diequatorial conformation of the trans isomer is generally the most stable due to the minimization of steric interactions. nih.govuky.edu

A-Strain and 1,3-Diaxial Interactions in Substituted Piperidines

A-strain, also known as allylic strain, can influence the conformational preferences in certain piperidine derivatives. nih.govacs.org This type of strain arises from the steric interaction between a substituent on an sp2-hybridized carbon and an adjacent sp3-hybridized carbon. While this compound itself does not have the requisite sp2 character in the ring for classical A-strain, related interactions can become significant in derivatives or during certain reactions.

A more pertinent steric consideration for this compound is the 1,3-diaxial interaction. youtube.comucla.eduquimicaorganica.orgyoutube.com This refers to the steric repulsion between axial substituents on carbons that are separated by one carbon atom (i.e., in a 1,3-relationship). When either the methyl group or the acetic acid group occupies an axial position, it experiences steric hindrance from the axial hydrogens on the other two carbons on the same side of the ring. These repulsive interactions increase the conformational energy of the molecule, making the conformation with axial substituents less stable than the one with equatorial substituents. chemistrysteps.com For the trans isomer of this compound, the diaxial conformation would be significantly destabilized by these 1,3-diaxial interactions.

Influence of Substituents on Conformational Equilibria

The conformational equilibrium of this compound is dictated by the energetic balance between the different possible chair conformations. The relative size and electronic nature of the methyl and acetic acid substituents play a key role in determining the position of this equilibrium.

The A-value of a substituent is a quantitative measure of its preference for the equatorial position and corresponds to the difference in Gibbs free energy between the axial and equatorial conformers. Larger A-values indicate a stronger preference for the equatorial position. The methyl group has a well-established A-value. While the A-value for an acetic acid group is less commonly tabulated, it is expected to be significant due to its steric bulk.

Dynamic NMR Spectroscopy for Conformational Exchange Studies

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique for studying the rates of conformational exchange processes, such as the ring flip in piperidine derivatives. optica.orgoptica.orgnih.govresearchgate.net At low temperatures, the rate of ring inversion is slow on the NMR timescale, and separate signals can be observed for the axial and equatorial protons, as well as for the distinct conformers.

As the temperature is increased, the rate of the ring flip increases. When the rate of exchange becomes comparable to the frequency difference between the signals of the two conformers, the signals broaden. At a specific temperature, known as the coalescence temperature (Tc), the two separate signals merge into a single broad peak. By analyzing the lineshape of the NMR signals over a range of temperatures, it is possible to calculate the activation energy (ΔG‡) for the ring inversion process. This provides valuable quantitative data on the energy barrier separating the chair conformers of this compound. researchgate.net

Table 1: Representative Data from Dynamic NMR Studies of Piperidine Derivatives

| Compound | Solvent | Coalescence Temperature (Tc) | Activation Energy (ΔG‡) |

| N-Methylpiperidine | - | - | 49.8 kJ/mol researchgate.net |

| 1-(4-Nitrobenzoyl)piperazine | DMSO-d6 | 323 K & 340 K | 66.7 & 67.1 kJ/mol nih.govresearchgate.net |

Note: This table provides illustrative data for related compounds to demonstrate the type of information obtained from DNMR studies. Specific data for this compound would require experimental investigation.

Stereochemical Stability and Epimerization Pathways

This compound possesses two stereocenters, at C2 and C6. This gives rise to four possible stereoisomers: (2R, 6R), (2S, 6S), (2R, 6S), and (2S, 6R). The (2R, 6R) and (2S, 6S) pair are enantiomers, as are the (2R, 6S) and (2S, 6R) pair. The relationship between, for example, the (2R, 6R) and (2R, 6S) isomers is diastereomeric.

The stereochemical stability of these isomers is generally high under normal conditions. However, epimerization, the change in configuration at one stereocenter, can occur under certain conditions. For the C2 position, which is alpha to the carboxylic acid group, enolization can provide a pathway for epimerization. This would typically require basic or acidic conditions. The proton at C2 can be abstracted to form an enolate, which is planar. Reprotonation can then occur from either face, leading to a mixture of diastereomers.

Epimerization at the C6 position, bearing the methyl group, is less likely as it lacks an activating group to facilitate proton abstraction. Therefore, the C6 stereocenter is generally considered to be more configurationally stable. Any synthetic strategy or application involving this compound must consider the potential for epimerization at the C2 position, especially if harsh reaction conditions are employed. rsc.org

Diastereoselective Control in Synthetic Transformations

The synthesis of 2,6-disubstituted piperidines with high stereochemical control is a significant area of research in organic chemistry. rsc.orgacs.orgnih.govnih.gov Achieving a specific diastereomer of this compound requires a diastereoselective synthetic route. This can be accomplished through various strategies, including:

Substrate Control: Utilizing a chiral starting material that directs the formation of subsequent stereocenters. For example, starting with a chiral amino acid can set the stereochemistry at one position, which then influences the stereochemical outcome of the cyclization and subsequent functionalization steps.

Reagent Control: Employing chiral reagents or catalysts to favor the formation of one diastereomer over another.

Intramolecular Reactions: Designing cyclization reactions where the existing stereochemistry of the precursor molecule dictates the stereochemistry of the newly formed ring. nih.gov

For instance, the reduction of a 2,6-disubstituted pyridine (B92270) precursor often leads to the cis-piperidine. rsc.org To obtain the trans-isomer, an epimerization strategy or a diastereoselective lithiation followed by trapping can be employed. rsc.org The choice of protecting groups on the nitrogen atom can also significantly influence the diastereoselectivity of reactions by altering the conformational preferences of the ring. acs.org The ability to control the diastereoselectivity is paramount for synthesizing stereochemically pure this compound for specific applications.

Computational and Theoretical Studies

Quantum Chemical Calculations (e.g., DFT, ab initio) for Electronic Structure and Energetics

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic structure and energetics of 6-Methyl-2-piperidineacetic acid. These calculations provide a detailed picture of the molecule's geometry, stability, and spectroscopic properties.

The conformational energy landscape can be mapped by systematically rotating the flexible bonds and calculating the energy of each resulting conformer. This landscape reveals the energy barriers between different conformations and the relative populations of each state at a given temperature. For instance, in N-methylpiperidine, the energy difference between conformers can be on the order of several kilocalories per mole. nih.gov A similar analysis for this compound would be crucial for understanding its dynamic behavior.

Table 1: Representative Conformational Energy Data for Substituted Piperidines

| Substituent Position | Substituent | Conformation | Relative Energy (kcal/mol) |

| 4 | Methyl | Equatorial | 0.00 |

| 4 | Methyl | Axial | 1.70 |

| 4 | Phenyl | Equatorial | 0.00 |

| 4 | Phenyl | Axial | 2.90 |

| 4 | Bromo | Equatorial | 0.00 |

| 4 | Bromo | Axial | 0.48 |

This table is illustrative and based on general findings for substituted piperidines. Specific values for this compound would require dedicated calculations.

Quantum chemical calculations can accurately predict spectroscopic parameters. The GIAO (Gauge-Including Atomic Orbital) method within DFT is commonly used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov The predicted ¹H and ¹³C NMR spectra can aid in the structural elucidation of this compound and its stereoisomers. For example, studies on N-CH2D-2-methylpiperidine have shown that proton chemical shift differences can be sensitive to the molecular environment. soton.ac.uk

Similarly, the calculation of vibrational frequencies can predict the Infrared (IR) spectrum. By comparing the calculated spectrum with experimental data, one can identify characteristic vibrational modes associated with the carboxylic acid, methyl, and piperidine (B6355638) ring functional groups. For instance, the C=O stretching frequency of the carboxylic acid and the N-H bending of the piperidine ring would be prominent features.

Table 2: Predicted Spectroscopic Data for a Hypothetical Conformer of this compound

| Parameter | Functional Group | Predicted Value |

| ¹H NMR Chemical Shift (ppm) | -CH₃ | 1.1 - 1.3 |

| ¹H NMR Chemical Shift (ppm) | -COOH | 10.0 - 12.0 |

| ¹³C NMR Chemical Shift (ppm) | -CH₃ | 18 - 22 |

| ¹³C NMR Chemical Shift (ppm) | -COOH | 170 - 180 |

| IR Frequency (cm⁻¹) | C=O stretch | ~1710 |

| IR Frequency (cm⁻¹) | O-H stretch | ~3000 (broad) |

| IR Frequency (cm⁻¹) | N-H bend | ~1600 |

These values are representative and would vary depending on the specific conformation and computational method used.

The analysis of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the chemical reactivity of this compound. The energy gap between HOMO and LUMO is an indicator of the molecule's kinetic stability. nih.gov The distribution of these orbitals reveals the likely sites for nucleophilic and electrophilic attack.

Electron density analysis, often visualized through molecular electrostatic potential (MEP) maps, highlights the regions of positive and negative electrostatic potential on the molecular surface. For this compound, the MEP would show a negative potential around the carboxylic oxygen atoms and a positive potential near the piperidine nitrogen's hydrogen atom, indicating sites for intermolecular interactions. researchgate.net

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

Molecular dynamics (MD) simulations are employed to study the time-dependent behavior of molecules. For this compound, MD simulations can provide a detailed picture of its conformational flexibility and the influence of the surrounding solvent. By simulating the molecule's trajectory over time, one can observe transitions between different conformational states and calculate their relative populations. researchgate.net

The inclusion of explicit solvent molecules, such as water, in the simulation is crucial for accurately modeling the system's behavior in a realistic environment. nih.gov Solvent molecules can form hydrogen bonds with the carboxylic acid and piperidine nitrogen, influencing the conformational preferences and dynamics of the solute. The Conductor-like Screening Model (COSMO) is an implicit solvation model that can also be used to estimate solvent effects. nih.gov

Docking Studies and Molecular Modeling of Ligand-Target Interactions (Preclinical Focus)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov For this compound, docking studies can be used to explore its potential interactions with various biological targets in a preclinical context. The process involves generating a multitude of possible binding poses and scoring them based on their energetic favorability.

These studies can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the protein's active site. For example, the carboxylic acid group could act as a hydrogen bond donor and acceptor, while the piperidine ring and methyl group could engage in hydrophobic interactions. Such insights are invaluable for understanding the molecular basis of a ligand's activity and for guiding the design of more potent and selective analogs. mdpi.commdpi.com

Structure-Activity Relationship (SAR) Prediction based on Computational Models (excluding clinical outcomes)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. nih.gov By developing a QSAR model for a set of molecules structurally related to this compound, it is possible to predict the activity of new, unsynthesized analogs.

These models often use a variety of molecular descriptors, such as steric, electronic, and hydrophobic parameters, to quantify the structural features of the molecules. Techniques like Comparative Molecular Field Analysis (CoMFA) can be used to build 3D-QSAR models that relate the 3D steric and electrostatic fields of the molecules to their activity. researchgate.netnih.gov These predictive models can prioritize the synthesis of compounds with a higher likelihood of desired biological activity, thereby streamlining the drug discovery process.

Reaction Mechanism Elucidation using Computational Methods (e.g., Transition State Analysis)

Computational chemistry serves as a powerful tool for elucidating the intricate details of reaction mechanisms, providing insights that are often difficult to obtain through experimental means alone. In the context of synthesizing and understanding the reactivity of substituted piperidines like this compound, computational methods, particularly transition state analysis, are invaluable. These studies allow for the mapping of potential energy surfaces, identification of key intermediates, and determination of the energetic barriers associated with different reaction pathways.

While specific, in-depth computational studies exclusively focused on the reaction mechanisms of this compound are not extensively detailed in publicly accessible literature, the principles of transition state analysis can be applied to its plausible synthetic routes. For instance, the formation of the piperidine ring and the introduction of the acetic acid and methyl substituents involve several key chemical transformations that can be modeled computationally.

Theoretical investigations would typically employ quantum mechanical methods, such as Density Functional Theory (DFT), to calculate the geometries and energies of reactants, products, and, most importantly, the transition states connecting them. The transition state represents the highest energy point along the reaction coordinate and is a critical factor in determining the rate and feasibility of a reaction.

A hypothetical computational study on a key step in the synthesis of this compound, such as the reductive amination or a cyclization reaction, would involve the following:

Identification of Reactants and Products: Defining the starting materials and the final product for a specific reaction step.

Mapping the Potential Energy Surface: Exploring different possible pathways for the reaction to proceed.

Locating Transition States: Using algorithms to find the saddle point on the potential energy surface that corresponds to the transition state. This involves ensuring the structure has exactly one imaginary frequency in its vibrational analysis.

Calculating Activation Energies: Determining the energy difference between the reactants and the transition state. A lower activation energy indicates a more favorable reaction pathway.

Analysis of Transition State Geometry: Examining the bond lengths and angles of the transition state structure to understand the nature of the bond-forming and bond-breaking processes.

The insights gained from such computational analyses can guide the optimization of reaction conditions, the choice of catalysts, and the prediction of stereochemical outcomes, which is particularly important for a chiral molecule like this compound.

The table below presents hypothetical data that would be generated from a computational study on a plausible reaction step in the synthesis of this compound, illustrating the kind of information that transition state analysis can provide.

| Reaction Step | Computational Method | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Product Complex Energy (kcal/mol) | Activation Energy (kcal/mol) |

| Intramolecular Cyclization | DFT (B3LYP/6-31G*) | -150.2 | -125.8 | -175.4 | 24.4 |

| Reductive Amination | DFT (M06-2X/def2-TZVP) | -210.5 | -190.1 | -235.7 | 20.4 |

Biological Activities and Molecular Mechanisms Preclinical and Mechanistic Investigations

In Vitro Assays for Receptor Binding and Enzyme Inhibition

Extensive literature searches did not yield any publicly available scientific studies detailing in vitro assays for the receptor binding or enzyme inhibition properties of 6-Methyl-2-piperidineacetic acid.

Identification of Putative Molecular Targets (e.g., neurotransmitter transporters, enzymes, receptors)

There is no information available in the scientific literature identifying putative molecular targets for this compound.

Ligand Binding Kinetics and Thermodynamics

No data on the ligand binding kinetics or thermodynamics of this compound has been reported in published research.

Enzyme Kinetics and Inhibition Profiles

Information regarding the enzyme kinetics and inhibition profiles for this compound is not available in the current body of scientific literature.

Cellular Assays for Functional Modulation

No published studies were found that investigated the functional modulation of cellular processes by this compound.

Neurotransmitter Uptake and Release Studies (in neuronal cell lines/synaptosomes)

There are no available data from neurotransmitter uptake or release studies in neuronal cell lines or synaptosomes for this compound.

Receptor Activation/Inhibition in Cell-Based Reporter Assays